1-[3-(Methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione
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Overview
Description
1-[3-(Methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione is an organic compound with the molecular formula C11H9NO2S This compound features a pyrrole ring substituted with a 3-(methylsulfanyl)phenyl group and two keto groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[3-(Methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione can be synthesized through several synthetic routes. One common method involves the reaction of 3-(methylsulfanyl)benzaldehyde with maleic anhydride in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-[3-(Methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in
Properties
CAS No. |
54669-28-2 |
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Molecular Formula |
C11H9NO2S |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
1-(3-methylsulfanylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C11H9NO2S/c1-15-9-4-2-3-8(7-9)12-10(13)5-6-11(12)14/h2-7H,1H3 |
InChI Key |
OZGQERGWDXSRQR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C(=O)C=CC2=O |
Origin of Product |
United States |
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